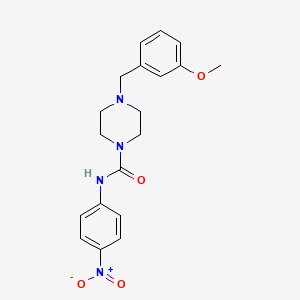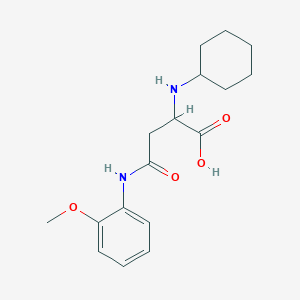
4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide
説明
4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide, also known as MNPA, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties.
作用機序
The mechanism of action of 4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide is complex and not yet fully understood. However, it is known that 4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide binds to the 5-HT1A receptor and modulates its activity, leading to changes in neurotransmitter release and neuronal activity. This, in turn, can affect mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
Research has shown that 4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has a number of biochemical and physiological effects, including the modulation of neurotransmitter release, changes in neuronal activity, and alterations in behavior and mood. Specifically, 4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to increase levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in mood regulation. Additionally, 4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to reduce anxiety and stress in animal models, suggesting that it may have potential therapeutic applications in humans.
実験室実験の利点と制限
4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has several advantages for use in scientific research, including its high purity, stability, and well-characterized pharmacological properties. However, there are also some limitations to its use, including its relatively low potency and limited selectivity for the 5-HT1A receptor. These limitations may make it challenging to use 4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide in certain types of experiments or to develop it as a therapeutic agent.
将来の方向性
Despite its limitations, 4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide remains a promising compound for future research and development. Some potential future directions for 4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide research include:
1. Further investigation of its mechanism of action and pharmacological properties, including its selectivity for different receptor subtypes and its potential interactions with other drugs or compounds.
2. Development of more potent and selective analogs of 4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide that could be used as therapeutic agents for mood disorders.
3. Investigation of the potential therapeutic applications of 4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide in other neurological and psychiatric disorders, such as schizophrenia, bipolar disorder, and post-traumatic stress disorder.
4. Exploration of the potential use of 4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide in combination with other drugs or therapies to enhance its therapeutic effects or reduce its side effects.
Conclusion:
In conclusion, 4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide is a promising compound that has been extensively studied for its potential therapeutic properties. While there are some limitations to its use, 4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide remains a valuable tool for scientific research and has the potential to lead to the development of new treatments for mood disorders and other neurological and psychiatric conditions. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
科学的研究の応用
4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic properties, including its ability to modulate the activity of certain receptors in the brain and central nervous system. Specifically, 4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to act as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This makes 4-(3-methoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide a promising candidate for the development of new treatments for depression, anxiety, and other mood disorders.
特性
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-N-(4-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-27-18-4-2-3-15(13-18)14-21-9-11-22(12-10-21)19(24)20-16-5-7-17(8-6-16)23(25)26/h2-8,13H,9-12,14H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVOJLJNYYBAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-({[(2-ethoxy-2-oxoethyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4131291.png)
amino]methyl}nicotinic acid](/img/structure/B4131297.png)
![3-[5-(3-bromo-4-methylphenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4131299.png)
![2-{[(4-chlorophenyl)amino]carbonothioyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4131310.png)


![methyl (1-{[(3-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4131331.png)
![N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B4131342.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4131346.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4131348.png)
![2-(4-benzyl-1-piperazinyl)-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}acetamide](/img/structure/B4131351.png)
![8-ethyl-5-oxo-2-(4-{[(9H-xanthen-9-ylcarbonyl)amino]carbonothioyl}-1-piperazinyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4131361.png)
![2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B4131369.png)
![methyl 2-{[5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl]thio}butanoate](/img/structure/B4131390.png)